1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
Description
This compound features a 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur), a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted benzene ring), and a 2-methoxyphenyl ethanone moiety.
Properties
IUPAC Name |
1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-24-17-5-3-2-4-15(17)13-21(23)22-9-8-20(27-11-10-22)16-6-7-18-19(12-16)26-14-25-18/h2-7,12,20H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLYIGSVFZMAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound combines a thiazepane ring and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.5 g/mol. The structure consists of:
- Thiazepane Ring : Contributes to the compound's pharmacological properties.
- Benzo[d][1,3]dioxole Moiety : Known for its role in various biological activities.
- Methoxyphenyl Group : Enhances the compound's reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit several biological activities, primarily through their interaction with cellular targets.
Anticancer Activity
Studies have suggested that this compound may possess significant anticancer properties. The mechanisms of action often include:
- Inhibition of Kinases : Targeting specific kinases involved in cell proliferation pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
A comparative study on related compounds revealed IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.6 |
| Compound B | A549 (Lung) | 3.2 |
| Compound C | HeLa (Cervical) | 4.8 |
The biological activity is hypothesized to involve several pathways:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.
- Inhibition of Tumor Growth Factors : Modulating signaling pathways associated with tumor growth.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features may also exhibit antimicrobial properties. The thiazepane ring is believed to enhance the interaction with microbial membranes, potentially leading to disruption and cell death.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Mechanistic Studies :
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazepane-Based Derivatives
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone (CAS 1798543-27-7)
- Structure : Differs by a 2-chlorophenyl substituent on the thiazepane ring.
- Molecular Formula: C₂₀H₂₀ClNO₃S vs. C₂₁H₂₂NO₃S (target compound).
- Key Differences: Chlorine substitution increases molecular weight (389.9 g/mol vs. ~387.5 g/mol for the target) and lipophilicity (Cl vs. The chlorine atom may introduce steric hindrance or electronic effects, altering binding affinity in biological systems.
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone (CAS 2034534-92-2)
- Structure : Features a sulfone group (dioxido) on the thiazepane and a thiophene ring instead of benzodioxole.
- Key Differences: Sulfone group increases polarity and metabolic stability compared to the non-oxidized thiazepane in the target compound . Thiophene’s aromaticity is less pronounced than benzodioxole, which may reduce π-π stacking interactions in target binding.
Heterocycle-Substituted Analogs
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperidin-1-yl)ethanone
- Structure : Replaces thiazepane with a dihydropyrazole ring and piperidine.
- Piperidine’s basic nitrogen may influence solubility and pharmacokinetics.
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone
Substituent Variations
ETHANONE, 1-(1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)
- Structure : Replaces 2-methoxyphenyl with a 3,4,5-trimethoxyphenyl group.
- Higher molecular weight (414.4 g/mol vs. ~387.5 g/mol) may impact bioavailability.
Physicochemical and Pharmacokinetic Trends
Molecular Weight and Solubility
Metabolic Stability
- Thiazepane vs. Piperazine/Pyrazole : Thiazepane’s sulfur atom may undergo oxidation, but the absence of sulfone groups (as in CAS 2034534-92-2) could make the target compound more metabolically labile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
